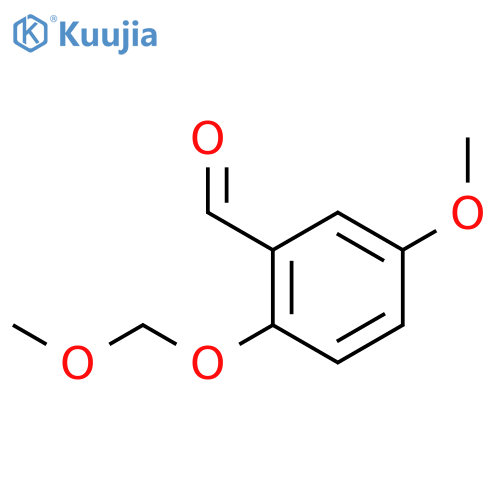

Cas no 73220-20-9 (Benzaldehyde, 5-methoxy-2-(methoxymethoxy)-)

Benzaldehyde, 5-methoxy-2-(methoxymethoxy)- 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde, 5-methoxy-2-(methoxymethoxy)-

- 5-methoxy-2-(methoxymethoxy)Benzaldehyde

- SCHEMBL3221472

- WSMHWPOBGUNBJR-UHFFFAOYSA-N

- 5-methoxy-2-methoxymethoxybenzaldehyde

- AKOS014699969

- Z1259227427

- 73220-20-9

- G60008

- DA-20146

- CS-0223282

- DTXSID40465755

- EN300-114617

-

- インチ: InChI=1S/C10H12O4/c1-12-7-14-10-4-3-9(13-2)5-8(10)6-11/h3-6H,7H2,1-2H3

- InChIKey: WSMHWPOBGUNBJR-UHFFFAOYSA-N

- SMILES: COCOC1=C(C=C(C=C1)OC)C=O

計算された属性

- 精确分子量: 196.07355886g/mol

- 同位素质量: 196.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 14

- 回転可能化学結合数: 5

- 複雑さ: 172

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.8Ų

- XLogP3: 1.3

Benzaldehyde, 5-methoxy-2-(methoxymethoxy)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-114617-1.0g |

5-methoxy-2-(methoxymethoxy)benzaldehyde |

73220-20-9 | 95% | 1g |

$656.0 | 2023-05-06 | |

| Enamine | EN300-114617-0.5g |

5-methoxy-2-(methoxymethoxy)benzaldehyde |

73220-20-9 | 95% | 0.5g |

$512.0 | 2023-05-06 | |

| Aaron | AR005QPB-5g |

Benzaldehyde, 5-methoxy-2-(methoxymethoxy)- |

73220-20-9 | 95% | 5g |

$2642.00 | 2023-12-14 | |

| 1PlusChem | 1P005QGZ-250mg |

Benzaldehyde, 5-methoxy-2-(methoxymethoxy)- |

73220-20-9 | 95% | 250mg |

$397.00 | 2025-02-21 | |

| 1PlusChem | 1P005QGZ-500mg |

Benzaldehyde, 5-methoxy-2-(methoxymethoxy)- |

73220-20-9 | 95% | 500mg |

$604.00 | 2025-02-21 | |

| 1PlusChem | 1P005QGZ-1g |

Benzaldehyde, 5-methoxy-2-(methoxymethoxy)- |

73220-20-9 | 95% | 1g |

$764.00 | 2025-02-21 | |

| A2B Chem LLC | AC66787-50mg |

5-Methoxy-2-(methoxymethoxy)benzaldehyde |

73220-20-9 | 95% | 50mg |

$197.00 | 2024-04-19 | |

| 1PlusChem | 1P005QGZ-100mg |

Benzaldehyde, 5-methoxy-2-(methoxymethoxy)- |

73220-20-9 | 95% | 100mg |

$289.00 | 2025-02-21 | |

| Aaron | AR005QPB-10g |

Benzaldehyde, 5-methoxy-2-(methoxymethoxy)- |

73220-20-9 | 95% | 10g |

$3907.00 | 2023-12-14 | |

| Aaron | AR005QPB-100mg |

Benzaldehyde, 5-methoxy-2-(methoxymethoxy)- |

73220-20-9 | 95% | 100mg |

$339.00 | 2025-02-10 |

Benzaldehyde, 5-methoxy-2-(methoxymethoxy)- 関連文献

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

Benzaldehyde, 5-methoxy-2-(methoxymethoxy)-に関する追加情報

Benzaldehyde, 5-methoxy-2-(methoxymethoxy) (CAS No.73220-20-9)

Benzaldehyde, 5-methoxy-2-(methoxymethoxy), also known by its CAS registry number CAS No.73220-20-9, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of aromatic aldehydes, characterized by the presence of a benzene ring with an aldehyde group and specific substituents. The structure of this compound includes a methoxy group at the 5-position and a methoxymethoxy group at the 2-position of the benzene ring, which imparts unique chemical properties and reactivity.

The synthesis of Benzaldehyde, 5-methoxy-2-(methoxymethoxy) typically involves multi-step organic reactions, often utilizing protection and deprotection strategies to achieve the desired substitution pattern on the benzene ring. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, reducing the overall environmental footprint while maintaining high yields and purity.

In terms of applications, Benzaldehyde, 5-methoxy-2-(methoxymethoxy) has found significant use in the pharmaceutical industry as an intermediate in drug development. Its unique substitution pattern makes it an ideal candidate for exploring novel drug delivery systems and targeted therapies. For instance, researchers have employed this compound as a precursor for synthesizing bioactive molecules with potential anti-inflammatory, antioxidant, and anticancer properties.

Recent studies have highlighted the role of Benzaldehyde, 5-methoxy-2-(methoxymethoxy) in medicinal chemistry as a building block for constructing complex molecular architectures. Its ability to undergo various functional group transformations has made it a valuable tool in combinatorial chemistry and high-throughput screening campaigns. Additionally, this compound has been utilized in the development of advanced materials, including stimuli-responsive polymers and nanomaterials.

The chemical stability of Benzaldehyde, 5-methoxy-2-(methoxymethoxy) is another critical aspect that has been extensively studied. Under normal storage conditions, this compound exhibits good stability; however, exposure to light or elevated temperatures may lead to degradation products. Understanding these degradation pathways is crucial for ensuring the quality and safety of products derived from this compound.

In terms of environmental impact, recent research has focused on assessing the biodegradability and eco-toxicological effects of Benzaldehyde, 5-methoxy-2-(methoxymethoxy). Studies indicate that under aerobic conditions, this compound can undergo microbial degradation; however, its persistence in aquatic environments remains a concern requiring further investigation.

The future outlook for Benzaldehyde, 5-methoxy-2-(methoxymethoxy) is promising, with ongoing research exploring its potential in emerging areas such as bioinformatics and personalized medicine. Its role as a key intermediate in drug discovery pipelines positions it as an essential component in advancing therapeutic solutions for various diseases.

In conclusion, Benzaldehyde, 5-methoxy-2-(methoxymethoxy) (CAS No.73220-20-9) is a multifaceted organic compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in both academic research and industrial applications. As scientific advancements continue to unfold, this compound is expected to play an even more pivotal role in shaping innovative solutions across various sectors.

73220-20-9 (Benzaldehyde, 5-methoxy-2-(methoxymethoxy)-) Related Products

- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)

- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)

- 50388-51-7(Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate)

- 2230789-55-4((2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)

- 106576-59-4(3-AZIDO-2,4-DIMETHYLPYRIDINE)

- 1228962-70-6(5-Ethynyl-2-methyl-3-nitropyridine)

- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)

- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)

- 1179234-00-4((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine)

- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)